Thulium hydroxide

Vue d'ensemble

Description

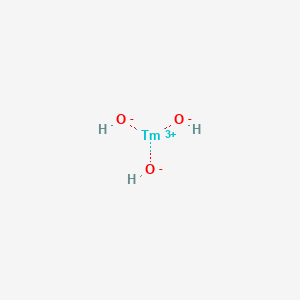

Thulium hydroxide (Tm(OH)₃) is a rare earth hydroxide formed by the reaction of thulium dichloride (TmCl₂) with water, producing hydrogen gas and the hydroxide . Thulium primarily exists in the +3 oxidation state, and its hydroxide is a precursor to thulium oxide (Tm₂O₃), the only stable oxide of thulium .

Méthodes De Préparation

Precipitation from Thulium Salts

The most widely documented method for Tm(OH)₃ synthesis involves the precipitation of thulium ions (Tm³⁺) from aqueous solutions using alkaline reagents. This process leverages the low solubility of rare earth hydroxides under basic conditions.

Reaction Mechanism and Conditions

Thulium chloride (TmCl₃) serves as the primary precursor, reacting with sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to form Tm(OH)₃:

3 + 3 \text{NaOH} \rightarrow \text{Tm(OH)}3 \downarrow + 3 \text{NaCl}

Critical parameters include:

-

pH Range : Precipitation initiates at pH ~7.0 and completes near pH 8.5, as Tm³⁺ solubility decreases exponentially in this range .

-

Temperature : Room temperature (25°C) is sufficient for complete precipitation, though elevated temperatures (50–90°C) reduce particle agglomeration .

-

Washing Protocol : Centrifugation and repeated washing with deionized water are essential to remove residual chloride ions, which can otherwise induce oxychloride impurities .

Solubility and Phase Stability

Batch solubility studies of Tm(OH)₃ reveal that its solubility product () is highly temperature-dependent. At 25°C, the solubility of Tm³⁺ in neutral water is approximately M, increasing to M at 90°C . These values confirm that Tm(OH)₃ remains stable under ambient conditions but may partially dissolve in highly acidic or alkaline environments.

Table 1: Solubility of Tm(OH)₃ at Varied Temperatures

| Temperature (°C) | Solubility (M) | Dominant Species |

|---|---|---|

| 25 | Tm³⁺, TmOH²⁺ | |

| 90 | Tm(OH)₂⁺, Tm(OH)₃⁰ |

Hydrothermal Synthesis

Hydrothermal methods enable the production of crystalline Tm(OH)₃ with controlled morphology, particularly in nanostructured forms. This approach is advantageous for achieving high-purity phases with minimal defects.

Protocol for Nanotube Synthesis

A rapid hydrothermal technique, adapted from yttrium hydroxide synthesis, involves the following steps :

-

Precursor Solution : A 0.1 M Tm(NO₃)₃ solution is mixed with KOH to achieve a molar ratio of 1:6 (Tm:KOH).

-

Reaction Vessel : The solution is transferred to an autoclave and heated to 320°C under 40 MPa pressure for 5 minutes.

-

Product Isolation : The resulting Tm(OH)₃ nanotubes are collected via centrifugation, washed with ethanol, and dried at 60°C.

This method yields nanotubes with outer diameters of 50–140 nm and lengths of 1–5 μm, as confirmed by scanning electron microscopy (SEM) .

Role of Alkali Concentration

The molarity of KOH directly influences crystallinity and morphology. At KOH concentrations below 4 M, amorphous aggregates dominate, while concentrations above 6 M produce single-crystalline nanotubes . Excessive alkali (>8 M) induces Ostwald ripening, leading to irregular particle growth.

Thermal Decomposition and Hydration

Tm(OH)₃ can also be derived indirectly through the thermal treatment of thulium oxides or carbonates, though this route is less common due to intermediate phase complexities.

Oxide Hydrolysis

Thulium oxide (Tm₂O₃) reacts with water under moderate hydrothermal conditions to form Tm(OH)₃:

2\text{O}3 + 3 \text{H}2\text{O} \rightarrow 2 \text{Tm(OH)}3

This reaction proceeds efficiently at 150–200°C over 12–24 hours, with yields exceeding 90% . However, incomplete hydration may result in mixed Tm₂O₃·xH₂O phases, necessitating post-synthesis XRD analysis to verify purity .

Calcination of Thulium Salts

Calcining Tm(NO₃)₃ or Tm₂(CO₃)₃ at 300–450°C in a humid atmosphere generates Tm(OH)₃ via intermediate oxyhydroxides (TmO(OH)) :

2(\text{CO}3)3 \xrightarrow{\Delta} 2 \text{TmO(OH)} + 3 \text{CO}2 \uparrow + \text{H}_2\text{O}

Subsequent exposure to water vapor completes the hydration:

2\text{O} \rightarrow \text{Tm(OH)}3

Comparative Analysis of Synthesis Routes

Table 2: Key Characteristics of Tm(OH)₃ Preparation Methods

| Method | Precursor | Conditions | Yield (%) | Particle Size (nm) |

|---|---|---|---|---|

| Precipitation | TmCl₃ | pH 8.5, 25°C, 1 hr | 85–90 | 20–50 |

| Hydrothermal | Tm(NO₃)₃ | 320°C, 40 MPa, 5 min | 95 | 50–140 (nanotubes) |

| Oxide Hydrolysis | Tm₂O₃ | 200°C, 24 hr | 90–95 | 100–200 |

| Calcination-Hydration | Tm₂(CO₃)₃ | 450°C, humid air, 12 hr | 75–80 | 50–100 |

Precipitation offers simplicity and scalability, whereas hydrothermal synthesis excels in morphological control. Thermal methods are less favored due to energy intensity and intermediate phase challenges.

Challenges and Optimization Strategies

Impurity Control

Co-precipitation of adjacent lanthanides (e.g., Er³⁺, Yb³⁺) is a persistent issue, requiring stringent pH control and chelating agents (e.g., citric acid) to suppress competitive nucleation .

Crystallinity Enhancement

Post-synthesis annealing at 200–300°C under nitrogen flow improves crystallinity without inducing oxide formation, as evidenced by sharpened XRD peaks .

Applications De Recherche Scientifique

Nuclear Medicine

Thulium-167 Production for Cancer Treatment

Thulium hydroxide is significant in the production of thulium-167, an isotope used in targeted radionuclide therapy (TRT) for cancer treatment. Thulium-167 emits Auger electrons that can effectively target small metastases or single tumor cells, minimizing damage to surrounding healthy tissues. Recent studies have investigated the feasibility of large-scale production of thulium-167 using proton-irradiated erbium oxides as target materials. The production cross-sections and yields have been evaluated using medical cyclotrons, demonstrating promising results for clinical applications .

| Isotope | Production Method | Yield (MBq) | Target Material |

|---|---|---|---|

| Thulium-167 | Proton irradiation | 250 | Erbium oxide |

Environmental Science

Chromium Speciation in Water Samples

This compound has been utilized as a coprecipitant for the speciation of chromium in natural water samples. A method was developed where chromium ions (Cr(III)) coprecipitate with this compound, allowing for the determination of total chromium levels by measuring Cr(III) and calculating Cr(VI) levels by difference. This method has shown high recovery rates (>95%) and low relative standard deviations (<10%), making it a reliable technique for environmental monitoring .

| Parameter | Value |

|---|---|

| Detection Limit Cr(III) | 0.87 µg/L |

| Detection Limit Cr(VI) | 1.18 µg/L |

| Recovery Rate | >95% |

| RSD | <10% |

Materials Science

Doping in Laser Applications

This compound plays a crucial role in the development of laser materials, particularly yttrium aluminum garnet (YAG) lasers. When doped with thulium ions, YAG crystals can produce laser light at wavelengths suitable for various applications, including surgical procedures. The unique photoluminescence properties of thulium make it an ideal candidate for enhancing the efficiency and effectiveness of laser systems .

Mécanisme D'action

The mechanism by which thulium hydroxide exerts its effects is primarily through its conversion to other thulium compounds. For example, in thulium-doped fiber lasers, thulium ions in the hydroxide form are excited by a pump source, leading to the emission of laser light. The specific pathways and molecular targets depend on the application, such as the interaction with biological tissues in medical lasers .

Comparaison Avec Des Composés Similaires

Comparison with Other Lanthanide Hydroxides

Lanthanide hydroxides (Ln(OH)₃) generally exhibit decreasing solubility and basicity with increasing atomic number due to the "lanthanide contraction." For example:

- Ytterbium Hydroxide (Yb(OH)₃) : Slightly more soluble in water than Tm(OH)₃ due to its lower atomic number.

- Lutetium Hydroxide (Lu(OH)₃) : The least soluble among late lanthanides, reflecting stronger ionic bonding.

Key Differences :

| Property | Tm(OH)₃ | Yb(OH)₃ | Lu(OH)₃ |

|---|---|---|---|

| Basicity (pKb) | ~6.5 (estimated) | ~6.3 (estimated) | ~6.8 (estimated) |

| Thermal Stability (°C) | ~300 (decomposes) | ~320 (decomposes) | ~340 (decomposes) |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

Comparison with Alkali Metal Hydroxides

Alkali metal hydroxides (e.g., LiOH, NaOH, CsOH) are strong bases with high solubility, contrasting sharply with Tm(OH)₃:

- Lithium Hydroxide (LiOH) : Highly soluble (12.8 g/100 mL at 20°C), used in batteries and CO₂ scrubbing .

- Cesium Hydroxide (CsOH) : Extremely hygroscopic and reactive, with applications in organic synthesis .

Key Differences :

| Property | Tm(OH)₃ | LiOH | CsOH |

|---|---|---|---|

| Basicity | Weak base | Strong base | Very strong base |

| Solubility in Water | Insoluble | 12.8 g/100 mL | 395 g/100 mL |

| Reactivity with CO₂ | Forms carbonate | Forms carbonate | Forms carbonate |

Comparison with Thallium(I) Hydroxide (TlOH)

Thallium(I) hydroxide, a toxic compound, differs structurally and chemically from Tm(OH)₃:

Activité Biologique

Thulium hydroxide (Tm(OH)₃) is a compound derived from the rare earth element thulium, known for its unique properties and potential applications in various fields, including medicine. This article explores the biological activity of this compound, focusing on its interactions within biological systems, therapeutic applications, and relevant research findings.

This compound is a white, insoluble solid that forms when thulium oxide reacts with water. Its chemical structure can be represented as follows:

This compound exhibits amphoteric behavior, meaning it can react with both acids and bases. Its solubility in various solvents and its stability under physiological conditions are crucial for its biological applications.

- Radionuclide Therapy : Thulium-167, a radioactive isotope of thulium, has garnered attention for its potential use in targeted radionuclide therapy (TRT) for cancer treatment. Thulium-167 emits Auger electrons, which can induce cytotoxic effects specifically in cancer cells while minimizing damage to surrounding healthy tissues .

- Cellular Interactions : Research indicates that thulium compounds may interact with cellular mechanisms through oxidative stress pathways. The generation of reactive oxygen species (ROS) upon exposure to thulium compounds can lead to apoptosis in malignant cells.

- Imaging Applications : Thulium-doped nanoparticles have been explored for their imaging capabilities in cancer diagnostics. These nanoparticles utilize upconversion luminescence to enhance imaging contrast, allowing for better visualization of tumor cells .

Therapeutic Applications

This compound's biological activity has led to several therapeutic applications:

- Cancer Treatment : The localized radiation therapy provided by thulium-167 is particularly effective against small metastases and single tumor cells due to the short range of Auger electrons .

- Diagnostic Imaging : Thulium-doped nanoparticles are being developed for use in fluorescence imaging techniques, enhancing the detection of cancerous tissues during surgical procedures .

Production of Thulium-167

Recent studies have focused on the production methods for thulium-167, which is crucial for its therapeutic applications. A notable study demonstrated the feasibility of producing high-purity thulium-167 using proton irradiation of enriched erbium oxides. The production yields were significant, with radionuclidic purities exceeding 99% after specific irradiation protocols .

Table 1: Production Yield of Thulium-167 from Various Target Materials

| Target Material | Proton Energy (MeV) | Production Yield (MBq) | Radionuclidic Purity (%) |

|---|---|---|---|

| Enriched Erbium-168 | 23 | ~1000 | 99.5 |

| Natural Tm₂O₃ | 18 | ~250 | 99.0 |

| Ytterbium Oxides | 53 | ~420 | 99.95 |

This table summarizes the production yields achieved using different target materials and proton energies, highlighting the efficiency of the methods employed.

Case Studies in Cancer Treatment

In clinical studies involving thulium-167, patients with localized tumors showed promising results when treated with targeted radionuclide therapy. The therapy effectively reduced tumor size while preserving surrounding healthy tissue integrity. Follow-up studies indicated a significant improvement in patient outcomes compared to traditional radiation therapies .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Thulium hydroxide (Tm(OH)₃) in laboratory settings?

-

Methodological Answer : this compound is typically synthesized via precipitation by adding a base (e.g., NaOH or NH₄OH) to a solution of Thulium(III) chloride (TmCl₃) under controlled pH (8–10). The reaction is:

Hydrothermal methods may enhance crystallinity by heating the precursor solution in an autoclave (150–200°C for 12–24 hours). Post-synthesis, centrifugation and washing with deionized water are critical to remove impurities. Characterize using X-ray diffraction (XRD) to confirm phase purity and scanning electron microscopy (SEM) for morphology analysis .

Q. How can researchers characterize the purity and crystallinity of this compound samples?

- Methodological Answer : Key techniques include:

- XRD : Compare diffraction patterns with reference databases (e.g., ICDD) to confirm crystallinity and phase purity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydroxide decomposition temperatures (Tm(OH)₃ → TmO(OH) → Tm₂O₃).

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify Tm³⁺ concentration and detect trace impurities.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify O-H stretching vibrations (\sim3600 cm⁻¹) and Tm-O bonds .

Q. What spectroscopic techniques are essential for analyzing this compound's structural and electronic properties?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Determine oxidation states of Tm (typically +3) and oxygen bonding environments.

- Photoluminescence (PL) Spectroscopy : Investigate emission peaks in the near-infrared (NIR) region (e.g., 800–1600 nm) due to Tm³⁺ 4f-4f transitions.

- UV-Vis-NIR Absorption : Identify electronic transitions and bandgap estimation via Tauc plot analysis .

Advanced Research Questions

Q. How do researchers address discrepancies in reported magnetic susceptibility data for this compound?

- Methodological Answer : Discrepancies may arise from variations in sample purity, crystallite size, or measurement conditions (temperature, field strength). To resolve:

- Standardize Synthesis : Ensure identical hydrothermal conditions (pH, temperature, precursor concentration) across studies.

- Control Measurement Parameters : Use SQUID magnetometry with consistent field strengths (0.1–5 T) and temperatures (2–300 K).

- Cross-Validate Data : Compare with computational models (e.g., density functional theory for magnetic moments) and meta-analysis of literature data. Contradictions in Curie-Weiss behavior should be contextualized with crystal field effects .

Q. What strategies optimize hydrothermal synthesis conditions for this compound nanocrystals?

- Methodological Answer : Use a factorial design of experiments (DoE) to vary:

- Temperature (100–250°C) and Reaction Time (6–48 hours).

- pH (7–12) and Surfactants (e.g., CTAB for size control). Characterize outcomes via XRD crystallite size analysis and BET surface area measurements. Response surface methodology (RSM) can model interactions between variables to maximize yield and minimize particle agglomeration .

Q. How can density functional theory (DFT) predict the electronic and catalytic properties of this compound?

- Methodological Answer :

- Model Construction : Use software (e.g., VASP, Quantum ESPRESSO) to simulate Tm(OH)₃ crystal structures.

- Band Structure Analysis : Calculate bandgap and density of states (DOS) to assess semiconductor behavior.

- Catalytic Activity Prediction : Evaluate adsorption energies of reactants (e.g., H₂O, CO₂) on Tm(OH)₃ surfaces. Validate with experimental oxygen evolution reaction (OER) overpotentials .

Propriétés

IUPAC Name |

thulium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Tm/h3*1H2;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLHRXBDVXNVPC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3Tm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061657 | |

| Record name | Thulium hydroxide (Tm(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.956 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311-33-7 | |

| Record name | Thulium hydroxide (Tm(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thulium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001311337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium hydroxide (Tm(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thulium hydroxide (Tm(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thulium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THULIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0Q1UR916I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.